Home > Products > Building Blocks P9310 > 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol
6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol - 55417-80-6

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

Catalog Number: EVT-1707049
CAS Number: 55417-80-6
Molecular Formula: C10H9N3O
Molecular Weight: 187.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic organic compound containing both a pyrimidine and a pyridine ring. The compound's structure also features a methyl group and a hydroxyl group. 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol serves as a building block in organic synthesis and as a key component in developing potential pharmaceutical agents. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

  • Compound Description: Epirimil is a novel compound investigated for its anticonvulsant activity. In vivo studies demonstrated a prominent anticonvulsant effect in rat models of PTZ-induced seizures and mice models of MES-induced seizures. Additionally, Epirimil displayed low toxicity and minimal impact on psycho-emotional behavior in animal models. []
  • Relevance: This compound shares the core structure of 2-methyl-6-(pyridin-2-yl)pyrimidine with 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. The primary difference lies in the substitution at the 4-position of the pyrimidine ring. While 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol possesses a hydroxyl group, Epirimil has a thioacetamide group linked via a sulfur atom at this position. []

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

  • Compound Description: NPPA serves as a potential template for designing drugs against chronic myelogenous leukemia (CML). Molecular docking studies revealed a significant binding affinity for the kinase enzyme, a crucial target in CML treatment. While its binding energy was not as favorable as the control drug Imatinib, NPPA presents a promising scaffold for further development. [, ]

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine

  • Compound Description: This compound acts as a ligand (L) in the formation of a copper(II) complex, [CuLCl2], characterized by a distorted square-pyramidal geometry. The complex's electronic spectrum, influenced by Cu---Cl interactions, displays a characteristic band for square-pyramidal chromophores. []
  • Relevance: The ligand shares the 2-(pyridin-2-yl)pyrimidin-4-amine core structure with NPPA, a close analog of 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. The difference lies in the substitution at the 6-position of the pyrimidine ring, with a 3,5-dimethyl-1H-pyrazol-1-yl group present instead of a methyl group or a hydrogen atom. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib freebase)

  • Compound Description: Imatinib, commonly used as a salt (mesylate, picrate, etc.) in leukemia treatment, specifically inhibits tyrosine kinases. This study describes the crystal structure of the Imatinib freebase, revealing an extended conformation and the formation of hydrogen-bonded chains. []

6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound serves as a key intermediate in the synthesis of a series of 2-(6-imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide derivatives investigated for their antimicrobial activity. []
  • Relevance: While not a direct analog, both this compound and 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol fall under the broad category of pyrimidine derivatives. The presence of a fused thieno[2,3-d]pyrimidine system in this compound highlights the diversity possible within pyrimidine-based structures. []

4-tert-Butyl-6-{5-[4-(4-methyl-piperazin-1-ylmethyl)-phenyl]-pyridin-3-yl}-2-(6-methyl-pyridin-2-yl)-pyrimidine

  • Compound Description: This compound is part of a series of pyrimidine derivatives designed as kinase inhibitors. The specific biological activity and targets of this particular compound are not elaborated upon in the provided abstract. []

6-Methyl-2-({[(pyridin-2-yl)methyl]imino}methyl)phenolate

  • Compound Description: This compound acts as a tetradentate Schiff base ligand in a cationic trinuclear zinc(II) complex, investigated for its photoluminescence properties. The complex, tetrakis[6-methyl-2-({[(pyridin-2-yl)methyl]imino}methyl)phenolato-1:2κ(8)N,N',O:O;3:2κ(8)N,N',O:O]trizinc(II) hexafluoridophosphate methanol monosolvate, exhibits strong emission at 469 nm. []
  • Relevance: This Schiff base ligand, while not a pyrimidine derivative, incorporates a pyridin-2-ylmethyl moiety similar to the pyridin-2-yl group in 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. The presence of an imine group (C=N) further diversifies its structure compared to the target compound. []

3-[1-Aryl(Alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-ones

  • Compound Description: This represents a class of compounds synthesized via a one-pot reaction between 4-hydroxy-6-methyl-2H-pyran-2-one, aldehydes, and 2-methylpyridine. These compounds are highlighted for their biological activity, though specifics are not provided in the abstract. []
  • Relevance: These compounds, while not containing a pyrimidine ring, feature a pyridin-2-yl group within their structure, similar to 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. This emphasizes the recurring use of pyridin-2-yl moieties in various pharmacologically active compounds. []

N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues

  • Compound Description: This refers to a series of compounds with diverse 2/6-aryl/heteroaryl substituents on the pyrimidine ring. These compounds were synthesized via a cost-effective route involving initial substitution on dichloropyrimidines followed by Suzuki coupling reactions. []
  • Relevance: This series of compounds, specifically the N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine core, closely resembles 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. The primary structural difference lies in the presence of a trifluoromethyl group at the 6-position of the pyridine ring and an amino group at the 2-position of the pyrimidine ring in these analogs. []
  • Compound Description: N70 is a thienopyridine-based inhibitor of KDM5 histone demethylases. Its acrylamide derivative, N71, was designed to target a non-catalytic cysteine (Cys481) near the enzyme's active site. N71 demonstrated covalent binding to KDM5A, highlighting a strategy for selective inhibitor development. []
  • Relevance: While structurally distinct from 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, the presence of a pyridine ring in both N70 and N71 underscores the significance of this heterocycle in medicinal chemistry, particularly in designing enzyme inhibitors. []

5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

  • Relevance: This compound belongs to the pyrimidin-4-amine class, similar to the N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues and structurally related to 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. The presence of a 5-chloro-2,6-dimethylpyrimidin-4-amine core distinguishes it from the target compound. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 is a potent fungicide discovered through optimization of compound 2a. It demonstrates excellent activity against Puccinia sorghi and Erysiphe graminis, comparable to or surpassing commercially available fungicides. Importantly, HNPC-A9229 exhibits lower toxicity in rats compared to 2a. []
  • Relevance: HNPC-A9229 is structurally related to 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol through its pyrimidine ring core, highlighting the versatility of pyrimidine-based structures in developing agrochemicals and pharmaceuticals. []

4-(2-Chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amine analogs (Va-k)

  • Compound Description: This series of compounds was synthesized and evaluated for anthelmintic activity. The compounds exhibited moderate to good activity against the earthworm Pheretima posthuma in vitro. []
  • Relevance: These analogs share a structural similarity with 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol in that they are all substituted pyrimidines. The presence of a 6-methyl-1H-benzimidazol-2-yl group at position 6 of the pyrimidine ring in these analogs is a notable difference. []

6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione

  • Compound Description: This compound's crystal structure reveals a planar 6-methylquinoxaline-2,3(1H,4H)-dione unit with two pendant pyridin-2-yl rings. The crystal packing is dominated by weak C—H⋯O interactions. []
  • Relevance: Although not a direct analog of 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, this compound shares the common feature of incorporating two pyridin-2-ylmethyl moieties. The presence of these groups in diverse chemical structures highlights their potential significance in molecular recognition or biological activity. []

N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238)

  • Compound Description: VU0424238 is a highly selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). It exhibits favorable pharmacological properties and is under clinical evaluation for various psychiatric and neurodegenerative disorders. []
  • Relevance: While structurally distinct from 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, VU0424238 incorporates both a pyridine and a pyrimidine ring in its structure. This highlights the importance of these heterocycles in designing molecules with activity at the central nervous system targets. []

4-Aryl-5-alkoxycarbonyl-6-hydroxy-6-methyl-4,5,6,7-tetrahydro-3-hydroxy-2-(pyridin-2-yl)indazoles

  • Compound Description: This class of N-pyridinyl tetrahydroindazoles was synthesized using cyclic β-ketoesters as starting materials. The synthesis shows high regioselectivity, yielding compounds with the pyridyl group consistently at the N(2) position of the indazole ring. []
  • Relevance: Similar to 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, these compounds feature a pyridin-2-yl substituent. The presence of this group in diverse heterocyclic systems emphasizes its potential role in binding interactions or modulating biological activity. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

  • Compound Description: K-604 is a potent and highly selective inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1). It exhibits improved aqueous solubility and oral absorption compared to earlier analogs, making it a promising clinical candidate for diseases associated with ACAT-1 overexpression. []
  • Relevance: While K-604 does not share a direct structural resemblance to 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, both compounds utilize a substituted pyridine ring as a key structural motif. The presence of various substituents on the pyridine ring in both cases highlights the potential for modulating physicochemical properties and biological activity through modifications of this heterocycle. []
  • Compound Description: This series of compounds demonstrated promising antimicrobial activity, surpassing the reference drug Streptomycin in some assays. Docking studies suggested tRNA (guanine37-N1)-methyltransferase as a potential target for these compounds. []
  • Relevance: These compounds belong to the broader family of thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the versatility of this core structure in generating molecules with diverse biological activities. While structurally distinct from 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, both exemplify the use of heterocyclic systems in medicinal chemistry. []

4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives

  • Compound Description: This series represents highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle. These inhibitors show promise as anticancer drug candidates, with compound 83 demonstrating marked tumor growth inhibition in vivo with a favorable safety profile. [, ]
  • Relevance: This group of compounds exhibits a close structural relationship to 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, sharing a pyridin-2-yl substituent at the 2-position of the pyrimidine ring. This structural similarity emphasizes the importance of this specific substitution pattern in achieving potent and selective kinase inhibition. [, ]

5,5′-(Ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines) and 1,2-bis(pyrimido[5,4e][1,2,4] triazolo[3,4‐b][1,3,4]thiadiazin‐3‐yl)ethane

  • Compound Description: These compounds, specifically the 1-methylpiperazine and 1-ethylpiperazine derivatives of the former, showed potent inhibitory activity against 15-lipoxygenase, an enzyme involved in inflammatory processes. []
  • Relevance: Both compound series highlight the broad utility of substituted pyrimidines in medicinal chemistry, even though they are not direct analogs of 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. The presence of diverse tertiary amine substituents on the pyrimidine ring showcases the ability to fine-tune biological activity through structural modifications. []

((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide) (9b)

  • Compound Description: Compound 9b is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor. In rat models of amyloid-β1-42-induced Alzheimer's disease, it demonstrated neuroprotective effects, improving learning and memory function. The compound's beneficial effects are attributed to its antioxidant, antiapoptotic, and neurotransmitter-regulating properties. []
  • Relevance: Although not structurally similar to 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, compound 9b emphasizes the importance of substituted pyridines in medicinal chemistry, particularly in targeting neurological disorders. []

(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one

  • Compound Description: This compound, along with its side product (E)-3-(2,5-dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one, are dihydropyrimidine derivatives synthesized via aldol condensation reactions. These compounds are considered potential precursors for diverse dihydropyrimidine-like structures. []
  • Relevance: These compounds exemplify the diverse structures accessible through modifications of the pyrimidine ring, highlighting its versatility in synthetic chemistry. []

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. It induces vasorelaxation in rat mesenteric arteries primarily through a cGMP-dependent mechanism, but also exhibits cGMP-independent effects, such as blocking Ca2+ influx. []
  • Relevance: BAY 41-2272 highlights the use of substituted pyrimidines in cardiovascular research. While not a direct structural analog of 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, it underscores the broad pharmacological potential of this heterocyclic class. []

2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl}-1H-benzimidazole propan-2-ol monosolvate

  • Compound Description: This compound's crystal structure reveals the formation of chains through N—H⋯O and O—H⋯N hydrogen bonds. Two polymorphs of this compound, triclinic and monoclinic, have been reported. []
  • Relevance: This compound highlights the significance of pyridine and benzimidazole motifs in chemical structures, even though it is not structurally similar to 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol. []
  • Compound Description: This study investigated the mass spectrometry fragmentation patterns of a series of N-(pyrimidin-2-yl)amino acids (glycine, alanine, phenylalanine) and their corresponding methyl esters. The findings reveal characteristic fragmentation pathways, including losses of COOH, R2OH, water, and methanol. []
  • Relevance: These compounds provide a basic framework for understanding the fragmentation behavior of pyrimidine-containing molecules. Although structurally simpler than 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, they contribute to the knowledge base of pyrimidine chemistry. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

  • Compound Description: This compound is a highly selective inhibitor of phosphodiesterase (PDE) 10A. It demonstrates efficacy in a rat conditioned avoidance response (CAR) test, suggesting potential as a therapeutic agent for psychosis and schizophrenia. []
  • Relevance: This compound emphasizes the utility of substituted pyrimidines in targeting neurological pathways and diseases. Although not a direct analog of 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol, it exemplifies the potential of this heterocyclic class in drug discovery for complex neurological conditions. []
Overview

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic organic compound characterized by the presence of both pyrimidine and pyridine rings. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The molecular formula of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol is C10_{10}H10_{10}N2_{2}O, and it is recognized for its structural uniqueness, which combines features of both pyrimidines and pyridines, potentially leading to distinct chemical reactivity and biological interactions.

Source

The compound is often synthesized through various chemical routes involving the condensation of pyridine and pyrimidine derivatives. It is also explored in research for its potential as an enzyme inhibitor, ligand in biochemical assays, and therapeutic agent with antimicrobial and anticancer properties .

Classification

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol belongs to the class of heterocyclic compounds, specifically pyrimidines. It is classified as a pyrimidinone derivative due to the presence of a hydroxyl group at the 4-position of the pyrimidine ring.

Synthesis Analysis

Methods

The synthesis of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol typically involves several synthetic strategies:

  1. Condensation Reactions: A common method includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with urea or other amines under acidic conditions to yield the desired pyrimidinone structure.
  2. Alternative Routes: Other methods may involve the use of different starting materials such as substituted pyridines or pyrimidines, employing various coupling reactions to form the target compound .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and purity. Catalysts may also be employed to enhance reaction efficiency. For example, using acidic catalysts can facilitate the condensation process between aldehydes and amines.

Molecular Structure Analysis

Structure

The molecular structure of 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol features:

  • A pyrimidine ring with a hydroxyl group at position 4.
  • A pyridine ring attached at position 2 of the pyrimidine.

This dual-ring structure contributes to its unique chemical properties.

Data

Key structural data includes:

  • Molecular weight: 174.20 g/mol
  • Melting point: Not explicitly stated but typically falls within a range based on similar compounds.

The presence of functional groups such as hydroxyl and nitrogen atoms enhances its reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized to form N-oxides.
  2. Reduction: Reduction can convert the pyrimidinone ring to dihydropyrimidine derivatives.
  3. Substitution Reactions: Halogenation or other substitution reactions can occur at various positions on the rings .

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: Hydrogen peroxide for oxidation.
  • Reducing agents: Sodium borohydride for reduction.

These reactions are typically conducted under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products depend on specific reagents used:

  • Oxidation yields N-oxides.
  • Reduction results in dihydropyrimidine derivatives, which may have different biological activities compared to the parent compound.
Mechanism of Action

The mechanism of action for 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol primarily involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites, thus blocking substrate access. This interaction can lead to downstream effects on metabolic pathways or cellular functions.

Research indicates that compounds with similar structures have shown promise in modulating receptor activity, particularly in neurological contexts .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as boiling point are not always documented, general characteristics include:

  • Appearance: Typically a solid at room temperature.

Chemical Properties

Chemical properties include:

  • Solubility: Likely soluble in polar solvents due to the presence of hydroxyl groups.

Relevant analyses often focus on stability under various pH conditions and reactivity towards electrophiles or nucleophiles.

Applications

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol has several scientific applications:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects, including antimicrobial and anticancer activities.
  2. Biochemical Research: Used as a building block for synthesizing more complex heterocyclic compounds.
  3. Material Science: Explored for developing materials with specific electronic or optical properties due to its unique structure .

This compound's versatility makes it a valuable subject for ongoing research across multiple disciplines.

Properties

CAS Number

55417-80-6

Product Name

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

IUPAC Name

4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one

Molecular Formula

C10H9N3O

Molecular Weight

187.2 g/mol

InChI

InChI=1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14)

InChI Key

DQUCWFVHSABFCW-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC(=N1)C2=CC=CC=N2

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.